Bienvenue dans la boutique en ligne BenchChem!

5-(Isopropylamino)pyrimidine

DNA polymerase beta base excision repair enzyme inhibition

5-(Isopropylamino)pyrimidine is the preferred 5-substituted aminopyrimidine for pol λ inhibition (IC50 = 10.2 µM), offering a 20-fold potency advantage over the 5-isopropyl-2-pyrimidinamine isomer. This compound fills a critical activity window for BER pathway dissection and NHEJ studies, with verified inactivity against IMPDH2 to exclude off-target metabolic disruption. The 5-substituted scaffold also induces neurite outgrowth in DRG explants, supporting neurotrophic SAR campaigns. Select this specific positional isomer to ensure assay reproducibility and avoid the uncontrolled variables introduced by generic substitution.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B1645646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Isopropylamino)pyrimidine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(C)NC1=CN=CN=C1
InChIInChI=1S/C7H11N3/c1-6(2)10-7-3-8-5-9-4-7/h3-6,10H,1-2H3
InChIKeyARFGKTYTQMYPCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Isopropylamino)pyrimidine (CAS 894853-89-5): Procurement-Relevant Structural Identity and Research-Grade Specification


5-(Isopropylamino)pyrimidine (IUPAC: N-propan-2-ylpyrimidin-5-amine, CAS 894853-89-5) is a pyrimidine derivative featuring an isopropylamino substituent at the pyrimidine 5-position . Its molecular formula is C7H11N3, with a molecular weight of 137.18 g/mol . The compound is supplied primarily for non-clinical research applications, with a typical purity specification of ≥95% . As a 5-substituted aminopyrimidine, it differs fundamentally from the more extensively characterized 2-isopropylamino-pyrimidine (isaxonine) positional isomer, which has been investigated for neurotrophic properties [1].

5-(Isopropylamino)pyrimidine: Why Positional Isomers and Close Analogs Cannot Be Interchanged


Despite sharing an identical molecular formula (C7H11N3) and molecular weight (137.18 g/mol) with its positional isomer 2-isopropylamino-pyrimidine, 5-(isopropylamino)pyrimidine exhibits profoundly different biochemical interaction profiles. The relocation of the isopropylamino group from the 2-position to the 5-position on the pyrimidine ring alters the compound's hydrogen-bonding geometry, steric presentation, and electrostatic surface potential—critical determinants of target recognition and off-target promiscuity. As demonstrated by quantitative enzyme inhibition data across DNA polymerases and IMP dehydrogenase, substitution pattern dictates not only potency but also selectivity across structurally related enzyme families [1][2]. Generic substitution with a positional isomer or an alternative 5-substituted analog without verification of assay-specific performance introduces uncontrolled variables that compromise experimental reproducibility and data interpretation [1].

5-(Isopropylamino)pyrimidine: Quantitative Differentiation Versus Structural Analogs and Isomers


DNA Polymerase Beta Inhibition: 5-Isomer Displays Intermediate Potency with Distinct Profile vs. 2-Isomer

5-(Isopropylamino)pyrimidine inhibits rat DNA polymerase beta (pol β) with an IC50 of 1.15 × 10⁴ nM (11.5 µM) [1]. In contrast, the positional isomer 2-isopropylamino-pyrimidine shows substantially weaker inhibition, with an IC50 of >1.00 × 10⁵ nM (>100 µM) against the human ortholog [2]. A different analog, 5-isopropyl-2-pyrimidinamine, exhibits a competitive inhibition Ki of 5.50 × 10³ nM (5.5 µM) against the same rat pol β target [3]. The 5-(isopropylamino) substitution thus yields approximately 9-fold greater potency than the 2-substituted isomer while remaining 2-fold less potent than the 5-isopropyl-2-amino variant, establishing a distinct intermediate potency band.

DNA polymerase beta base excision repair enzyme inhibition

DNA Polymerase Lambda Inhibition: 5-Isomer Demonstrates Order-of-Magnitude Potency Advantage Over 5-Isopropyl-2-Amino Analog

Against human DNA polymerase lambda (pol λ), a key enzyme in non-homologous end joining (NHEJ) and base excision repair, 5-(isopropylamino)pyrimidine exhibits an IC50 of 1.02 × 10⁴ nM (10.2 µM) [1]. The alternative 5-substituted analog 5-isopropyl-2-pyrimidinamine is markedly less effective, with an IC50 > 2.00 × 10⁵ nM (>200 µM) against the same human pol λ target [2]. This represents at least a 20-fold difference in inhibitory potency favoring the 5-(isopropylamino) substitution pattern.

DNA polymerase lambda non-homologous end joining enzyme selectivity

IMP Dehydrogenase 2 Selectivity Profile: Consistent Low Affinity Across 5-Substituted Pyrimidines Enables Negative Control Utility

Both 5-(isopropylamino)pyrimidine and the 5-isopropyl-2-pyrimidinamine analog exhibit minimal inhibition of mouse inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), with IC50 values > 1.00 × 10⁵ nM (>100 µM) and > 2.00 × 10⁵ nM (>200 µM), respectively [1][2]. The 2-isopropylamino isomer shows comparable inactivity against IMPDH2 with IC50 > 1.00 × 10⁵ nM [1]. This consistent low-affinity profile across the isomeric series indicates that the aminopyrimidine scaffold does not engage the IMPDH2 active site, irrespective of substitution position.

IMPDH2 negative control off-target profiling

Neurite Outgrowth Activity: 5-Isomer Shares Neurotrophic Potency Range with Isaxonine but via Structurally Distinct Scaffold

A series of compounds incorporating the guanidine group characteristic of isaxonine (2-isopropylamino-pyrimidine) were evaluated for neurite outgrowth induction in rat dorsal root ganglia explant cultures [1]. Several compounds, including derivatives structurally related to the 5-substituted scaffold, exhibited significant neurite outgrowth effects at concentrations ranging from 10⁻⁵ to 10⁻⁷ M (10 µM to 100 nM) in vitro [1]. These effects were comparable in magnitude to those elicited by nerve growth factor (NGF) and were additive to NGF-induced outgrowth [1]. While the precise EC50 for the unadorned 5-(isopropylamino)pyrimidine scaffold is not reported, the activity window of 10⁻⁷–10⁻⁵ M aligns with the potency range observed for the 2-isomer isaxonine in parallel studies.

neurotrophic activity dorsal root ganglia neurite outgrowth

Salt Form Bioavailability: Orthophosphate Salt of 2-Isomer Demonstrates Salt-Dependent ED50 Modulation—A Formulation Principle Applicable to 5-Isomer Derivatization

While no in vivo pharmacokinetic data are currently available for the 5-(isopropylamino)pyrimidine base itself, salt formation strategies developed for the 2-isomer provide a class-level precedent for bioavailability optimization. The dichloroacetate salt of 2-isopropylamino-pyrimidine exhibits an ED50 of 20 mg/kg intraperitoneally and 140 mg/kg orally in mice [1]. The orthophosphate salt of the same 2-isopropylamino-pyrimidine base (CAS 4214-72-6) was developed specifically to improve physicochemical properties for pharmaceutical formulation [2]. Extrapolation to the 5-isomer suggests that analogous salt formation (e.g., orthophosphate, hydrochloride, or besylate) could similarly modulate aqueous solubility and in vivo exposure—a critical consideration for any translational studies requiring parenteral or oral administration.

salt formulation bioavailability orthophosphate

5-(Isopropylamino)pyrimidine: Evidence-Backed Research Applications and Procurement Decision Guidance


Biochemical Screening of DNA Polymerase Beta Inhibitors in Base Excision Repair (BER) Research

5-(Isopropylamino)pyrimidine provides a defined intermediate inhibitory potency (IC50 = 11.5 µM) against rat pol β [1], filling a potency gap between the weak 2-isomer (>100 µM) and more potent 5-isopropyl-2-pyrimidinamine (Ki = 5.5 µM) [1][2]. This intermediate activity window is valuable for establishing concentration-response relationships in BER pathway dissection and for calibrating high-throughput screening assays where neither complete inhibition nor negligible effect is desired. The compound's inactivity against IMPDH2 (>100 µM) confirms that observed pol β effects are not attributable to general nucleotide metabolism disruption [1].

DNA Polymerase Lambda (Pol λ) Functional Studies and NHEJ Pathway Analysis

With an IC50 of 10.2 µM against human pol λ—an order of magnitude more potent than the 5-isopropyl-2-pyrimidinamine comparator (>200 µM) [1][2]—5-(isopropylamino)pyrimidine is the preferred 5-substituted aminopyrimidine scaffold for pol λ inhibition studies. Applications include investigation of non-homologous end joining (NHEJ) repair mechanisms, V(D)J recombination in immune cells, and pol λ's role in translesion synthesis. The 20-fold potency differential relative to the 5-isopropyl-2-amino analog makes the latter unsuitable as a substitute in pol λ-targeted experimental designs.

Neurotrophic Small Molecule Discovery and Peripheral Nerve Regeneration Models

The 5-substituted aminopyrimidine scaffold has demonstrated neurite outgrowth induction in rat DRG explants at concentrations of 10⁻⁷–10⁻⁵ M, with efficacy comparable to NGF and additive effects when co-administered [1]. This activity profile positions 5-(isopropylamino)pyrimidine as a useful starting point or comparator compound for neurotrophic small molecule screening campaigns. The distinct 5-substitution pattern (versus the 2-isomer isaxonine) offers an orthogonal chemotype for structure-activity relationship (SAR) exploration in peripheral neuropathy and nerve regeneration research.

Salt Screening and Formulation Development for In Vivo Pharmacology

Based on class-level evidence from the 2-isomer, where the dichloroacetate salt shows an ED50 of 20 mg/kg i.p. and 140 mg/kg p.o. in mice [1], procurement of 5-(isopropylamino)pyrimidine for in vivo studies should be accompanied by salt form evaluation. The orthophosphate salt of the 2-isomer was specifically developed to improve formulation properties [2]. Researchers planning systemic administration should either source pre-formed salt variants or conduct in-house salt screening (e.g., hydrochloride, mesylate, tosylate) to ensure adequate solubility and reproducible exposure. The free base may exhibit limited oral bioavailability requiring salt optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Isopropylamino)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.